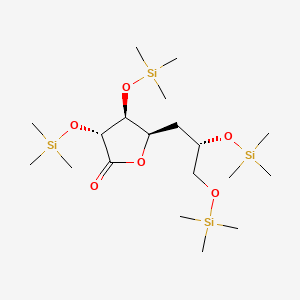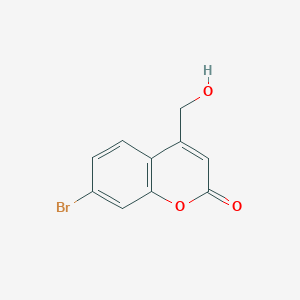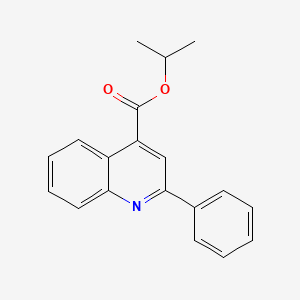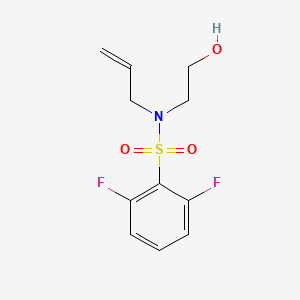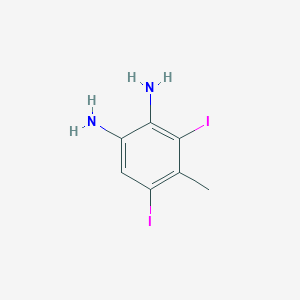
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions .
Scientific Research Applications
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of (4-(1-Methylpyrrolidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to biological effects. The compound’s ability to form hydrogen bonds and its steric properties contribute to its activity .
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A similar compound with a pyrrolidine ring and a methanol group, used as a precursor in asymmetric synthesis.
®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: Another related compound with potential biological activity.
Uniqueness
(4-(1-Methylpyrrolidin-2-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological applications. Its combination of a pyrrolidine ring with a phenyl and methanol group provides a versatile scaffold for further functionalization and study .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[4-(1-methylpyrrolidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-13-8-2-3-12(13)11-6-4-10(9-14)5-7-11/h4-7,12,14H,2-3,8-9H2,1H3 |
InChI Key |
DTYBTJQHIAIOFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)




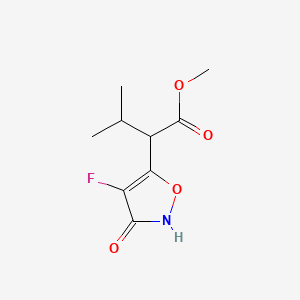
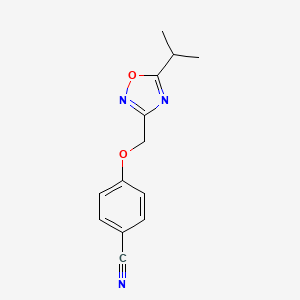
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
